CID 102050493

Description

CID 102050493 (exact chemical name unspecified in available literature) is a compound identified through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . The compound’s isolation and characterization involve fractionation of crude extracts, with this compound being enriched in specific distillation fractions (Figure 1C) .

Properties

InChI |

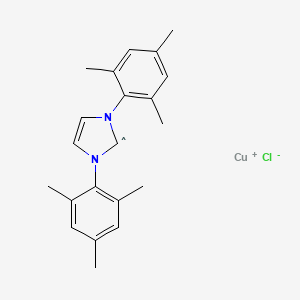

InChI=1S/C21H25N2.ClH.Cu/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h7-13H,1-6H3;1H;/q;;+1/p-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEXXJIUVNWNRT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=CN([CH]2)C3=C(C=C(C=C3C)C)C)C.[Cl-].[Cu+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClCuN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 102050493 typically involves the reaction of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride with a copper(II) chloride precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

CID 102050493 can undergo various chemical reactions, including:

Oxidation: The copper(II) center can participate in redox reactions, potentially being reduced to copper(I) or oxidized to copper(III) under specific conditions.

Substitution: The chlorocuprio moiety can be substituted with other ligands, such as phosphines or amines, to form new complexes.

Coordination: The dihydroimidazole ligand can coordinate with other metal centers, forming bimetallic or polymetallic complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and various ligands such as triphenylphosphine or ethylenediamine for substitution and coordination reactions. These reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(I) or copper(III) complexes, while substitution reactions can produce a variety of ligand-substituted copper complexes.

Scientific Research Applications

CID 102050493 has several scientific research applications:

Catalysis: This compound can act as a catalyst in organic synthesis, particularly in cross-coupling reactions and oxidation processes.

Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or magnetic properties.

Biological Studies: The compound’s ability to interact with biological molecules makes it useful in studying metalloproteins and other metal-dependent biological processes

Mechanism of Action

The mechanism by which CID 102050493 exerts its effects involves the coordination of the copper(II) center with various substrates. This coordination can facilitate electron transfer processes, making the compound an effective catalyst. The dihydroimidazole ligand also plays a crucial role in stabilizing the copper center and enhancing its reactivity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

CID 102050493 is structurally analogous to oscillatoxin derivatives (Figure 1 in ) and functionally comparable to boronic acid-based compounds (). Key comparisons include:

Table 1: Physicochemical Properties of this compound and Analogues

Key Observations:

Structural Divergence: this compound shares a polyketide backbone with oscillatoxins but lacks the methyl or epoxide groups seen in oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) .

Analytical Differentiation: GC-MS and LC-ESI-MS are critical for distinguishing this compound from isomers. For example, in-source collision-induced dissociation (CID) mass spectrometry can differentiate positional isomers, as demonstrated in ginsenoside analysis .

Functional Implications :

- Oscillatoxins exhibit toxin-like activity, while boronic acids are often enzyme inhibitors. This compound’s bioactivity profile remains uncharacterized but may align with natural product toxicity or antimicrobial roles .

Q & A

Advanced Research Questions

How to resolve contradictions in experimental data for this compound?

Methodological Answer:

- Triangulation : Cross-validate results using multiple techniques (e.g., NMR, X-ray crystallography, and computational modeling) to confirm structural or functional properties .

- Error analysis : Quantify uncertainties (e.g., instrument precision) and statistically compare datasets (e.g., ANOVA for batch variations) .

- Iterative refinement : Re-examine assumptions (e.g., purity of starting materials) and adjust hypotheses based on emergent patterns .

What methodologies optimize the characterization of this compound’s reactive intermediates?

Methodological Answer:

- Time-resolved spectroscopy : Use techniques like stopped-flow UV-Vis or cryo-trapping to capture transient species .

- Computational modeling : Pair experimental data with DFT calculations to predict intermediate stability and reaction pathways .

- Cross-disciplinary collaboration : Engage with specialists in photochemistry or surface science to interpret complex mechanistic data .

How to integrate interdisciplinary approaches in studying this compound’s biological interactions?

Methodological Answer:

- Hybrid frameworks : Combine biochemical assays (e.g., enzyme inhibition studies) with materials science methods (e.g., SEM for morphology analysis) .

- Ethical review : For in vivo studies, obtain institutional approvals and align with ARRIVE guidelines for ethical animal use .

- Data fusion : Use machine learning to integrate heterogeneous datasets (e.g., bioactivity + structural data) for predictive modeling .

Tables for Quick Reference

Table 1: Key Methodological Frameworks

Table 2: Common Pitfalls and Solutions

| Pitfall | Solution | Evidence Source |

|---|---|---|

| Vague research questions | Use iterative peer feedback | |

| Unreproducible synthesis | Pre-register protocols | |

| Data contradictions | Apply error propagation analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.